2-(4-Bromophényl)benzothiazole

Vue d'ensemble

Description

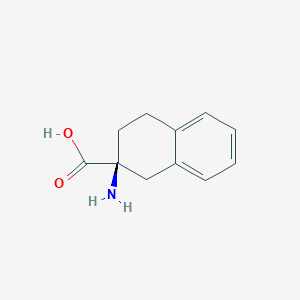

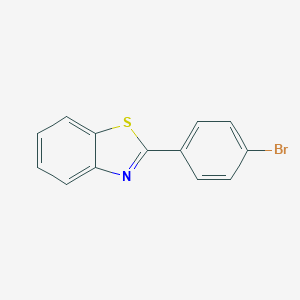

2-(4-Bromophenyl)benzothiazole (2-BPBT) is a heterocyclic aromatic compound that is composed of a benzene ring and a thiazole ring. It is a white solid with a molecular weight of 264.11 g/mol and a melting point of 161-163°C. 2-BPBT is widely used in organic synthesis and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Composés antituberculeux

Les dérivés du benzothiazole, y compris le 2-(4-Bromophényl)benzothiazole, ont été synthétisés et étudiés pour leurs propriétés antituberculeuses . Ces composés ont montré une meilleure puissance d'inhibition contre M. tuberculosis par rapport aux médicaments de référence standard . La synthèse de ces dérivés implique diverses voies de synthèse, notamment le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire, l'irradiation micro-ondes et les réactions multi-composants à un seul pot .

Activité antitumorale

La partie benzothiazoyle, un élément de structure du this compound, est connue pour son activité antitumorale puissante . Par exemple, les 2-(4-aminophényl)benzothiazoles présentent une activité inhibitrice nanomolaire contre une gamme de lignées cellulaires humaines du sein, de l'ovaire, du côlon et du rein in vitro . Le dérivé 2-(4-amino-3-méthylphényl)benzothiazole est le composé le plus puissant de cette série .

Traitement des maladies inflammatoires

Les dérivés du benzothiazole sont également utilisés dans le traitement des maladies inflammatoires . Les propriétés anti-inflammatoires de ces composés les rendent utiles dans la prise en charge de conditions comme l'arthrite et d'autres maladies auto-immunes .

Traitement de l'épilepsie

Ces composés ont été utilisés dans le traitement de l'épilepsie . Leur capacité à moduler l'activité neuronale les rend efficaces dans le contrôle des crises

Mécanisme D'action

Target of Action

The primary target of 2-(4-Bromophenyl)benzothiazole is DprE1 , a crucial enzyme in the biosynthesis of arabinans, components of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

2-(4-Bromophenyl)benzothiazole interacts with its target, DprE1, inhibiting its function .

Biochemical Pathways

By inhibiting DprE1, 2-(4-Bromophenyl)benzothiazole disrupts the biosynthesis of arabinans . This leads to a deficiency in the mycobacterial cell wall, which is crucial for the survival and virulence of the bacteria

Result of Action

The primary result of the action of 2-(4-Bromophenyl)benzothiazole is the inhibition of the growth of M. tuberculosis . By disrupting the biosynthesis of arabinans, it weakens the bacterial cell wall, likely leading to the death of the bacteria .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(4-Bromophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions can lead to changes in enzyme kinetics, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 2-(4-Bromophenyl)benzothiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the cell’s overall function and health .

Molecular Mechanism

At the molecular level, 2-(4-Bromophenyl)benzothiazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, 2-(4-Bromophenyl)benzothiazole can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromophenyl)benzothiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)benzothiazole remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)benzothiazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses of 2-(4-Bromophenyl)benzothiazole can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

2-(4-Bromophenyl)benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, 2-(4-Bromophenyl)benzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of 2-(4-Bromophenyl)benzothiazole is crucial for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(4-Bromophenyl)benzothiazole plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRBKKYMJKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368073 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19654-19-4 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19654-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)